molecular formula C27H27N3O6 B12023434 4-(2-(((4-Ethoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate CAS No. 764656-89-5

4-(2-(((4-Ethoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate

Cat. No.: B12023434
CAS No.: 764656-89-5
M. Wt: 489.5 g/mol
InChI Key: PTFFDUPDNSXAAM-STBIYBPSSA-N
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Preparation Methods

The synthesis of 4-(2-(((4-Ethoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate typically involves multiple steps. The process begins with the preparation of 4-ethoxybenzoic acid, which is then converted into its corresponding acyl chloride. This acyl chloride reacts with hydrazine to form the carbohydrazide intermediate. The final step involves the reaction of this intermediate with 4-ethoxybenzoyl chloride under controlled conditions to yield the target compound .

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthetic route described above can be scaled up for larger-scale production if necessary.

Chemical Reactions Analysis

4-(2-(((4-Ethoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOMe). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-(((4-Ethoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(((4-Ethoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved in its mechanism of action are typically related to its ability to form stable complexes with target proteins or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar compounds to 4-(2-(((4-Ethoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate include:

Properties

CAS No.

764656-89-5

Molecular Formula

C27H27N3O6

Molecular Weight

489.5 g/mol

IUPAC Name

[4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

InChI

InChI=1S/C27H27N3O6/c1-3-34-22-13-7-20(8-14-22)26(32)28-18-25(31)30-29-17-19-5-11-24(12-6-19)36-27(33)21-9-15-23(16-10-21)35-4-2/h5-17H,3-4,18H2,1-2H3,(H,28,32)(H,30,31)/b29-17+

InChI Key

PTFFDUPDNSXAAM-STBIYBPSSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCC

Origin of Product

United States

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